N'-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
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Overview
Description
N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide makes it a subject of interest in various fields of scientific research.
Future Directions
The future directions for the research and development of “N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” and similar compounds could include further exploration of their biological activities and potential applications . Additionally, the development of novel compounds that inhibit quorum sensing without being antibiotic are currently emerging fields .
Mechanism of Action
Target of Action
The primary target of this compound is cyclo-oxygenase (COX) enzymes . These enzymes are involved in the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a crucial role in inflammation and pain . Two isoforms of COX, namely COX-1 and COX-2 , have been identified . COX-1 is constitutively expressed and generates prostaglandins (PGs) involved in gastrointestinal (GI) mucosal protection, while COX-2 is induced at sites of inflammation to generate PGs mediating inflammation and pain .
Mode of Action
The compound likely interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the biosynthesis of prostaglandins, thereby reducing inflammation and pain . The anti-inflammatory effects of non-selective NSAIDs are mediated via inhibition of COX-2, whereas deleterious effects in the GI tract, such as gastroduodenal ulceration, occur as a result of inhibition of COX-1 .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin biosynthesis lead to the compound’s anti-inflammatory and analgesic effects . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of binding agents such as potassium carbonate and solvents like ethanol. The intermediate compounds are then treated with chlorinated reagents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: Known for their anti-inflammatory properties.
N-(4-bromophenyl)thiazol-2-yl derivatives: Exhibits antimicrobial and anticancer activities.
6-chlorobenzo[d]thiazol-2-yl derivatives: Evaluated for their pharmacological potential
Uniqueness
N’-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide stands out due to its unique combination of a benzothiazole ring and a dioxine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-9-4-3-7-13-14(9)18-16(24-13)20-19-15(21)12-8-22-10-5-1-2-6-11(10)23-12/h1-7,12H,8H2,(H,18,20)(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHTWNYNKKJQAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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